molecular formula C17H26N2O2 B7166901 N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide

N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide

Cat. No.: B7166901
M. Wt: 290.4 g/mol
InChI Key: WRLOLDACFCDKPD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a methoxy group attached to the azepane ring. The compound also contains an acetamide group attached to a 2-ethylphenyl moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-14-7-4-5-9-16(14)18-17(20)13-19-11-6-8-15(21-2)10-12-19/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLOLDACFCDKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Coupling with 2-Ethylphenyl Moiety: The final step involves coupling the synthesized azepane derivative with a 2-ethylphenyl derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(4-methoxyazepan-1-yl)acetamide: vs. : The latter has a propionamide group instead of an acetamide group, leading to differences in chemical reactivity and biological activity.

    This compound: vs. : The latter has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which impart distinct chemical and physical properties. These properties make it valuable for various scientific research applications and differentiate it from similar compounds.

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